苄基丁-3-炔基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

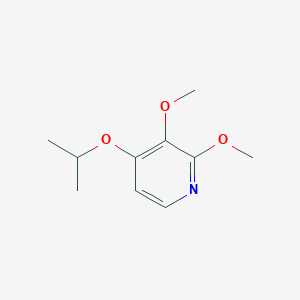

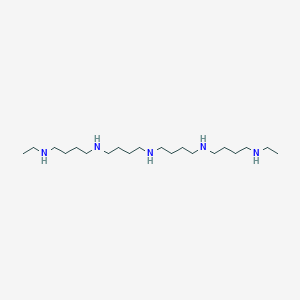

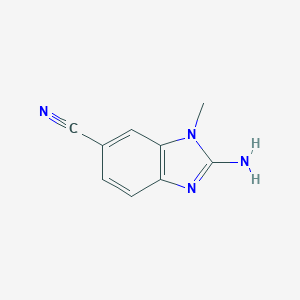

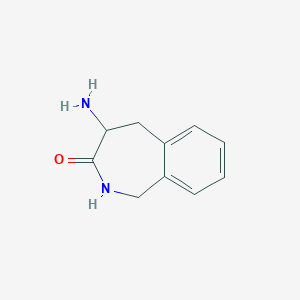

Benzyl but-3-ynylcarbamate is a chemical compound that falls within the broader class of organic compounds known as carbamates. These are organic compounds containing a carbamate group, which is a functional group derived from carbamic acid (NH2COOH). Benzyl but-3-ynylcarbamate itself does not appear to be directly synthesized or studied in the provided papers, but related compounds and reactions are discussed, which can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related carbamate compounds involves various strategies, including cascade reactions, iodolactamization, and carbolithiation. For instance, the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins involves cascade reactions of 2-(4-hydroxy-but-1-ynyl)benzaldehydes with Jones reagent . Another example is the enantioselective synthesis of a benzyl carbamate using iodolactamization as a key step . Additionally, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are synthesized from alkyl aryl ketones and undergo syn-carbolithiation to produce configurationally stable lithiated benzyl carbamates . These methods could potentially be adapted for the synthesis of benzyl but-3-ynylcarbamate.

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be characterized using various techniques such as FT-IR, NMR, UV-Vis, and X-ray diffraction . For example, benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was characterized and its crystal structure was determined, revealing weak intermolecular hydrogen bonds that stabilize the crystal structure . These techniques could be used to analyze the molecular structure of benzyl but-3-ynylcarbamate.

Chemical Reactions Analysis

Benzyl carbamates can participate in a variety of chemical reactions. For instance, 4-oxy-substituted 1-lithio-1,2-alkadienyl carbamates can undergo stereospecific 1,4-elimination to yield alk-3-en-1-ynyl carbamates . Moreover, 3-benzyl but-1-ynyl ethers can be transformed into 1,3-dienes and benzaldehyde through a ruthenium-catalyzed hydrogen-transfer reaction . These reactions demonstrate the reactivity of benzyl carbamates and related structures, which could be relevant for benzyl but-3-ynylcarbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates can be inferred from related compounds. For example, the electrochemical cleavage potentials of benzylamides and tert-butyl sulfonylcarbamates have been studied, providing insights into their reactivity and stability . Additionally, the luminescent properties of yttrium benzene dicarboxylates have been investigated, which could be relevant for the study of benzyl carbamates with potential luminescent properties10.

科学研究应用

-

Photochemical Benzylic Bromination in Continuous Flow Using BrCCl

- Scientific Field: Organic & Biomolecular Chemistry .

- Application Summary: This research revisited the reactivity of BrCCl3, a rarely used benzylic brominating reagent, in continuous flow. It revealed compatibility with electron-rich aromatic substrates .

- Methods of Application: The procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .

- Results: The research led to the development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

-

Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents

- Scientific Field: Heterocyclic Chemistry .

- Application Summary: This research examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .

- Methods of Application: The condensation process was examined under low acidity conditions .

- Results: The research discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives as well as several processes hindering the formation of caged compounds .

- Transcarbamation and Amidation from Benzyl Carbamate

- Scientific Field: Organic Chemistry .

- Application Summary: This research presents a convenient and efficient method for transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions . Carbamate-bearing molecules play an important role in modern drug discovery and medicinal chemistry .

- Methods of Application: The process involves the use of potassium carbonate in alcohols under heating conditions .

- Results: The research led to the development of a new method for functional transformation .

- Synthesis of Benzyl Carbamate Derivatives

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: This research presents a method for the synthesis of benzyl carbamate derivatives, which are important in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate due to their chemical stability and capability to permeate cell membranes .

- Methods of Application: The synthesis process involves the use of potassium carbonate in alcohols under heating conditions .

- Results: The research led to the development of a new method for functional transformation .

安全和危害

属性

IUPAC Name |

benzyl N-but-3-ynylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOHXIQXZHWLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl but-3-ynylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)